Benzeneacetic acid, 3-(bromomethyl)-, methyl ester
Description
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester (CAS 13737-37-6) is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol. Its structure consists of a benzene ring substituted with a bromomethyl (-CH₂Br) group at the meta position and an acetic acid moiety esterified with a methyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions, due to the reactivity of the bromomethyl group.
Properties
IUPAC Name |
methyl 2-[3-(bromomethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYEUAIDAUFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434210 | |
| Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104508-22-7 | |
| Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-(bromomethyl)-, methyl ester typically involves the bromination of benzeneacetic acid followed by esterification. One common method is:
Bromination: Benzeneacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Esterification: The brominated product is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted benzeneacetic acid derivatives.
Oxidation: Products include benzeneacetic acid or benzoyl derivatives.
Reduction: Products include benzeneethanol derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis:
Methyl 3-(bromomethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been utilized in the preparation of:
- Peptidoleukotriene antagonists, which are important in treating asthma and allergic reactions .
- Anti-inflammatory drugs that target specific inflammatory pathways .
- Hormonal therapies including testosterone 5α-reductase inhibitors used in treating prostate conditions .
2. Anticonvulsant Activity:
Recent studies have explored the use of derivatives of benzeneacetic acid compounds, including methyl 3-(bromomethyl)benzoate, for anticonvulsant activity. These compounds were synthesized and tested against standard drugs like phenytoin, showing promising results in seizure models .
Agrochemical Applications
1. Herbicides and Pesticides:
The compound has potential applications in developing herbicides and pesticides due to its ability to modify biological pathways in plants and pests. Research indicates that derivatives can inhibit specific enzymes critical for plant growth and pest survival .
Material Science Applications
1. Polymer Chemistry:
In material science, benzeneacetic acid derivatives are explored for their role in synthesizing new polymeric materials. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength due to the incorporation of brominated aromatic structures .
Data Tables
Case Studies
Case Study 1: Anticonvulsant Activity
A study published in Bioorganic Chemistry synthesized new imidazolidindione derivatives using methyl 3-(bromomethyl)benzoate as a precursor. These compounds were evaluated for their anticonvulsant properties through various animal models, demonstrating significant efficacy compared to traditional treatments .
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of brominated compounds highlighted the need for safer alternatives in agrochemical applications. Methyl 3-(bromomethyl)benzoate was assessed for its biodegradability and toxicity profiles, providing insights into its environmental safety when used as a pesticide .
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-(bromomethyl)-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The ester group can undergo hydrolysis or transesterification, providing versatility in synthetic applications.
Comparison with Similar Compounds
Positional Isomers
Positional isomers of benzeneacetic acid esters differ in the placement of substituents on the aromatic ring. Key examples include:
Key Observations :
Variation in Ester Groups
The nature of the ester group significantly influences physicochemical and biological properties:
Key Observations :
- Methyl esters (e.g., the target compound) are smaller and more reactive, whereas bulky esters (e.g., 3-methylphenyl) reduce reactivity but enhance thermal stability .
- Propenyl esters () exhibit stronger antifungal activity due to the electron-deficient double bond, which may interact with microbial enzymes .
Variation in Substituents
Substituents on the benzene ring alter electronic and steric properties:
Biological Activity
Benzeneacetic acid, 3-(bromomethyl)-, methyl ester is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
This compound features a bromomethyl group at the 3-position of the benzene ring and an ester functional group. The molecular structure can be represented as follows:
The presence of the bromine atom and the ester group significantly influences its reactivity and biological interactions.
Biological Activities
1. Antibacterial Activity
Research indicates that ester derivatives, including benzeneacetic acid methyl esters, can exhibit antibacterial properties. A study on related compounds showed that methyl and ethyl ester derivatives had no violations of the Rule of 5, indicating good bioavailability and potential antibacterial activity . While specific data on this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy.
2. Inhibition of Enzymatic Activity
The compound's structural features may allow it to interact with various enzymes. For instance, modifications to benzoic acid derivatives have been shown to enhance inhibitory activity against enzymes like maltase and sucrase . Although specific studies on this compound are scarce, similar compounds often demonstrate selective inhibition profiles against specific enzymes.
Table 1: Summary of Biological Activities of Related Compounds
The biological activity of benzeneacetic acid derivatives is often linked to their ability to interact with cellular targets such as enzymes and receptors. The introduction of halogen substituents (like bromine) can enhance lipophilicity and alter the binding affinity for target proteins. Research has shown that the position of substituents on the aromatic ring can significantly modulate biological activity; for example, introducing a bromo or chloro group can either enhance or reduce potency against specific targets .
Q & A
Basic: How can researchers optimize the synthesis of Benzeneacetic acid, 3-(bromomethyl)-, methyl ester to improve yield and purity?
Methodological Answer:
Optimization involves selecting brominating agents (e.g., NBS or HBr in controlled conditions) and adjusting reaction parameters. For example, substituting at the 3-position may require regioselective catalysts (e.g., Lewis acids like FeCl₃) to direct bromination . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product from byproducts. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility. Pre-cooling reactants to 0–5°C minimizes side reactions, as seen in brominated phenylacetic acid syntheses .
Advanced: What strategies resolve discrepancies in reported physical properties (e.g., melting points) of brominated benzeneacetic acid esters?
Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. Researchers should:
- Validate purity using DSC (Differential Scanning Calorimetry) to detect polymorphs.
- Cross-reference spectral data (e.g., ¹H/¹³C NMR, IR) with NIST databases .
- Reproduce synthesis under inert atmospheres (argon/nitrogen) to prevent oxidation, which alters melting points. For example, 3-bromophenylacetic acid (mp 99–102°C) and 4-bromo analogs (mp 117–119°C) show positional isomer effects; similar rigor applies to 3-(bromomethyl) derivatives .
Basic: What spectroscopic techniques effectively characterize this compound?
Methodological Answer:
- Mass Spectrometry (MS): EI-MS at 70 eV identifies molecular ion peaks (e.g., m/z 242 for C₁₀H₁₁BrO₂⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- NMR: ¹H NMR (CDCl₃, 400 MHz) reveals methyl ester singlet (~δ 3.7 ppm), bromomethyl triplet (δ 4.3–4.5 ppm), and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms ester carbonyl (~δ 170 ppm) and Br-substituted carbons .
- IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and C-Br (~600 cm⁻¹) .
Advanced: How can computational chemistry elucidate reaction mechanisms for bromomethyl-substituted benzeneacetic acid esters?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states and intermediates in bromination pathways. Compare activation energies for 3- vs. 4-substitution to explain regioselectivity.
- MD Simulations: Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics. Correlate with experimental yields from , where polar aprotic solvents enhance electrophilic substitution .
- QSPR Models: Predict physicochemical properties (logP, solubility) using molecular descriptors (e.g., MOPAC charges) to guide solvent selection .
Basic: What are key considerations for stabilizing this compound during storage?
Methodological Answer:
- Storage Conditions: Seal in amber vials under inert gas (argon) at 4°C to prevent photodegradation and hydrolysis. Desiccants (silica gel) mitigate moisture-induced ester hydrolysis .
- Stability Monitoring: Periodically analyze via GC-MS to detect decomposition products (e.g., benzoic acid derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Advanced: How can co-elution issues in chromatographic analysis of brominated analogs be resolved?
Methodological Answer:
- Tandem MS/MS: Use MRM (Multiple Reaction Monitoring) to distinguish isomers via unique fragmentation pathways (e.g., loss of Br vs. methyl ester groups).
- HILIC Chromatography: Hydrophilic interaction LC improves separation of polar brominated derivatives compared to reverse-phase methods .
- Ion-Pairing Agents: Add 0.1% heptafluorobutyric acid to mobile phases to enhance retention time differences for brominated analogs .
Basic: What synthetic routes are reported for introducing bromomethyl groups to benzeneacetic acid esters?
Methodological Answer:
- Radical Bromination: Use N-bromosuccinimide (NBS) and AIBN initiator in CCl₄ under UV light for selective allylic/benzylic bromination .
- Electrophilic Substitution: HBr/H₂O₂ in acetic acid targets electron-rich aromatic positions. For 3-substitution, directing groups (e.g., methoxy) may be necessary .
Advanced: How do steric and electronic effects influence reactivity in bromomethyl-substituted esters?
Methodological Answer:
- Steric Effects: Bulkier substituents at the 3-position hinder nucleophilic attack (e.g., SN2 reactions), quantified via Hammett σ constants.
- Electronic Effects: Bromine’s electron-withdrawing nature activates the ester carbonyl toward hydrolysis (krel ~2.5 vs. non-brominated analogs). IR frequency shifts (Δν ~15 cm⁻¹) confirm this activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
